molecular formula C7H3Cl4NO2 B12332699 (Tetrachloro-pyridin-4-yl)-aceticacid CAS No. 2412-98-8

(Tetrachloro-pyridin-4-yl)-aceticacid

Cat. No.: B12332699
CAS No.: 2412-98-8
M. Wt: 274.9 g/mol
InChI Key: DEXYEPQGPAIYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Tetrachloro-pyridin-4-yl)-acetic acid is a chlorinated derivative of pyridine, characterized by the presence of four chlorine atoms attached to the pyridine ring and an acetic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrachloro-pyridin-4-yl)-acetic acid typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at specific positions on the pyridine ring. The resulting tetrachloropyridine is then subjected to further reactions to introduce the acetic acid moiety at the 4-position .

Industrial Production Methods

Industrial production of (Tetrachloro-pyridin-4-yl)-acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The chlorination step is carefully monitored to avoid over-chlorination or formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

(Tetrachloro-pyridin-4-yl)-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For example, nucleophilic substitution with an amine can yield a tetrachloro-pyridin-4-yl amine derivative .

Mechanism of Action

The mechanism of action of (Tetrachloro-pyridin-4-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    Pentachloropyridine: Another chlorinated pyridine derivative with five chlorine atoms.

    Tetrachloropyridine: Similar to (Tetrachloro-pyridin-4-yl)-acetic acid but lacks the acetic acid moiety.

Uniqueness

(Tetrachloro-pyridin-4-yl)-acetic acid is unique due to the presence of both the tetrachloropyridine ring and the acetic acid moiety, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

2412-98-8

Molecular Formula

C7H3Cl4NO2

Molecular Weight

274.9 g/mol

IUPAC Name

2-(2,3,5,6-tetrachloropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H3Cl4NO2/c8-4-2(1-3(13)14)5(9)7(11)12-6(4)10/h1H2,(H,13,14)

InChI Key

DEXYEPQGPAIYFL-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.